molecular formula C8H15NO2 B1496371 (2S)-1-ethylpiperidine-2-carboxylic acid

(2S)-1-ethylpiperidine-2-carboxylic acid

Cat. No.: B1496371
M. Wt: 157.21 g/mol
InChI Key: YTPIYJQYZRVUHW-ZETCQYMHSA-N
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Description

Structural Characterization of (2S)-1-Ethylpiperidine-2-Carboxylic Acid

The structural analysis of this compound reveals a complex heterocyclic system characterized by specific stereochemical features and conformational preferences. This compound represents a derivative of piperidine, a six-membered saturated heterocyclic amine, with strategic substitution patterns that define its chemical and physical properties. The presence of both an ethyl group at the nitrogen position and a carboxylic acid functionality at the 2-position creates a chiral center that significantly influences the compound's three-dimensional structure and biological activity.

The molecular framework of this compound demonstrates the characteristic features of amino acid derivatives, combining the structural elements of both amine and carboxylic acid functional groups within a cyclic system. The stereochemical designation (2S) indicates the specific spatial arrangement of substituents around the chiral carbon center, which plays a crucial role in determining molecular recognition patterns and conformational stability. This stereochemical specificity becomes particularly important when considering the compound's potential interactions with biological targets and its synthetic utility as a building block for more complex molecular structures.

Molecular Architecture and Stereochemical Configuration

The molecular architecture of this compound encompasses several critical structural elements that define its chemical behavior and physical properties. The piperidine ring system adopts a chair conformation under standard conditions, with the ethyl substituent on nitrogen and the carboxylic acid group at the 2-position influencing the overall molecular geometry. The molecular formula C₈H₁₅NO₂ corresponds to a molecular weight of 157.21 grams per mole, with the Standard International Chemical Identifier Key being YTPIYJQYZRVUHW-ZETCQYMHSA-N.

The stereochemical configuration at the 2-position represents the key defining feature of this compound, with the (S)-configuration indicating the specific three-dimensional arrangement according to the Cahn-Ingold-Prelog priority rules. The presence of this chiral center creates two possible enantiomers, with the (2S)-form being the subject of this analysis. The carboxylic acid functionality provides additional sites for hydrogen bonding and electrostatic interactions, while the ethyl group on nitrogen contributes to the compound's lipophilicity and steric profile. These structural features collectively determine the compound's conformational preferences and its ability to interact with other molecular systems.

International Union of Pure and Applied Chemistry Nomenclature and Absolute Configuration Analysis

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions that precisely describe its structural features and stereochemical configuration. The complete name this compound provides specific information about the stereochemistry at the 2-position, the location of the ethyl substituent on nitrogen, and the position of the carboxylic acid functional group. The prefix (2S) indicates the absolute configuration at the chiral carbon center, determined using the Cahn-Ingold-Prelog priority system.

The absolute configuration analysis reveals that the carboxylic acid group, hydrogen atom, and the carbon atoms of the piperidine ring are arranged in a specific spatial manner around the chiral center at position 2. According to the priority rules, the carboxylic acid carbon receives the highest priority, followed by the carbon atoms of the piperidine ring, and finally the hydrogen atom. When viewed from the perspective where the lowest priority group (hydrogen) is oriented away from the observer, the arrangement of the remaining three groups follows a counterclockwise pattern, confirming the (S)-configuration.

Structural Parameter Value Reference
Molecular Formula C₈H₁₅NO₂
Molecular Weight 157.21 g/mol
Standard InChI InChI=1S/C8H15NO2/c1-2-9-6-4-3-5-7(9)8(10)11/h7H,2-6H2,1H3,(H,10,11)/t7-/m0/s1
Isomeric SMILES CCN1CCCC[C@H]1C(=O)O
Canonical SMILES CCN1CCCCC1C(=O)O

The stereochemical analysis also considers the influence of the ethyl group on nitrogen, which adopts an equatorial position in the preferred chair conformation of the piperidine ring. This positioning minimizes steric interactions and contributes to the overall stability of the molecular structure. The carboxylic acid group at the 2-position can participate in intramolecular hydrogen bonding interactions, potentially influencing the preferred conformational states of the molecule.

Comparative Analysis of Piperidine versus Pyrrolidine Backbone Derivatives

The comparative analysis between piperidine and pyrrolidine backbone derivatives reveals fundamental differences in conformational behavior, ring strain, and molecular flexibility that significantly impact their chemical and biological properties. Piperidine derivatives, including this compound, benefit from the six-membered ring system that allows for relatively strain-free chair conformations. This conformational stability contrasts markedly with pyrrolidine derivatives, which must accommodate the inherent ring strain associated with five-membered ring systems.

The conformational analysis of pyrrolidine nucleotide analogs demonstrates that five-membered rings can adopt various envelope and twisted conformations throughout the pseudorotation cycle. The geometry of pyrrolidine rings can occupy envelope conformations where one ring atom is situated outside the ring plane, or twisted conformations where the ring exhibits maximum puckering. These conformational variations are described by pseudorotation parameters including the phase angle and maximum puckering amplitude, which typically ranges from 35 to 45 degrees for five-membered rings.

In contrast, piperidine derivatives like this compound predominantly adopt chair conformations that minimize torsional strain and steric interactions. The six-membered ring system provides greater conformational stability compared to the dynamic pseudorotation observed in pyrrolidine systems. Crystal structure analyses of piperidine derivatives consistently show preference for chair conformations, with the nitrogen atom maintaining tetrahedral geometry and substituents adopting axial or equatorial positions based on steric considerations.

Ring System Preferred Conformation Ring Strain Conformational Flexibility
Piperidine Chair Low Limited
Pyrrolidine Envelope/Twisted Moderate High (Pseudorotation)

The conformational differences between these ring systems also influence the spatial orientation of substituents and their potential for molecular interactions. Piperidine derivatives can position substituents in well-defined axial or equatorial orientations, while pyrrolidine derivatives experience continuous conformational interconversion that affects substituent positioning. This fundamental difference has important implications for the design of bioactive compounds and the prediction of molecular recognition patterns.

Conformational Dynamics via Nuclear Overhauser Effect Spectroscopy

Nuclear Overhauser Effect Spectroscopy provides crucial insights into the conformational dynamics and spatial relationships within this compound by detecting through-space interactions between nuclear spins. This technique enables the determination of three-dimensional molecular structure and conformational preferences by measuring the enhancement of nuclear magnetic resonance signals when spatially proximate nuclei are selectively irradiated.

The Nuclear Overhauser Effect Spectroscopy analysis of piperidine derivatives reveals characteristic interaction patterns that confirm the preferred chair conformation of the six-membered ring. For compounds with similar structural features, specific Nuclear Overhauser Effect correlations provide evidence for the spatial arrangement of substituents and the overall molecular geometry. The absence or presence of particular Nuclear Overhauser Effect interactions can distinguish between different conformational states and validate stereochemical assignments.

In the case of this compound, Nuclear Overhauser Effect Spectroscopy can identify key spatial relationships between the ethyl group on nitrogen, the carboxylic acid functionality, and the hydrogen atoms on the piperidine ring. The selective excitation of specific proton signals followed by observation of enhancement patterns provides direct evidence for the preferred conformational state. For example, the relationship between the hydrogen at the 2-position and other ring protons can confirm the stereochemical configuration and the preferred chair conformation.

Research on related piperidine systems has demonstrated the utility of one-dimensional Nuclear Overhauser Effect experiments in establishing absolute configuration and conformational preferences. The coupling constant analysis combined with Nuclear Overhauser Effect data provides comprehensive structural information, allowing researchers to distinguish between different stereoisomers and conformational states. The integration of two-dimensional Nuclear Overhauser Effect Spectroscopy experiments further enhances the structural characterization by providing complete correlation maps of spatial interactions.

Experiment Type Information Provided Typical Observations
1D Nuclear Overhauser Effect Spatial proximity Enhancement of nearby protons
2D Nuclear Overhauser Effect Spectroscopy Complete correlation map Cross-peaks indicating spatial relationships
Coupling constant analysis Dihedral angle relationships Conformational preferences

The conformational dynamics studies using Nuclear Overhauser Effect Spectroscopy also reveal the influence of substituent effects on molecular flexibility. The presence of the ethyl group on nitrogen and the carboxylic acid functionality at the 2-position creates specific steric and electronic environments that favor particular conformational states. These effects can be quantified through careful analysis of Nuclear Overhauser Effect enhancement patterns and comparison with theoretical predictions based on molecular modeling calculations.

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

(2S)-1-ethylpiperidine-2-carboxylic acid

InChI

InChI=1S/C8H15NO2/c1-2-9-6-4-3-5-7(9)8(10)11/h7H,2-6H2,1H3,(H,10,11)/t7-/m0/s1

InChI Key

YTPIYJQYZRVUHW-ZETCQYMHSA-N

Isomeric SMILES

CCN1CCCC[C@H]1C(=O)O

Canonical SMILES

CCN1CCCCC1C(=O)O

sequence

X

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate
(2S)-1-Ethylpiperidine-2-carboxylic acid is primarily utilized as an intermediate in the synthesis of pharmaceuticals. It has shown effectiveness in developing drugs targeting neurological disorders, enhancing drug efficacy and specificity. For example:

  • Analgesics and Anti-inflammatory Agents : The compound is integral in synthesizing pain relief medications and anti-inflammatory drugs, contributing to improved therapeutic outcomes .

Organic Synthesis

Facilitating Complex Molecule Creation
In organic chemistry, this compound is employed to create complex organic molecules. This capability is crucial for developing new materials and chemicals in research laboratories. The compound’s unique structure allows chemists to explore innovative applications across multiple industries .

Agrochemical Formulations

Development of Herbicides and Pesticides
The compound plays a vital role in formulating agrochemicals, particularly herbicides and pesticides. Its application helps improve agricultural productivity by enhancing the effectiveness of these chemicals. This aspect is increasingly important as global agricultural demands rise .

Polymer Chemistry

Synthesis of Advanced Polymers
In polymer chemistry, this compound is utilized to synthesize polymers that exhibit unique properties. These polymers are essential for various industrial applications, including coatings and adhesives, where performance enhancement is critical .

Biochemical Research

Exploration of Metabolic Pathways
Researchers leverage this compound in biochemical studies to explore metabolic pathways and enzyme interactions. This application aids in understanding biological processes and identifying potential therapeutic targets, which can lead to advancements in medical science .

Data Table: Summary of Applications

Field Application Impact
PharmaceuticalIntermediate for analgesics and anti-inflammatory drugsEnhances drug efficacy for neurological disorders
Organic SynthesisCreation of complex organic moleculesFacilitates innovation in material development
AgrochemicalsFormulation of herbicides and pesticidesImproves agricultural productivity
Polymer ChemistrySynthesis of advanced polymersEnhances performance in industrial applications
Biochemical ResearchExploration of metabolic pathwaysAids understanding of biological processes

Case Study 1: Development of Neurological Drugs

A study highlighted the synthesis of a novel analgesic using this compound as a key intermediate. The resulting drug demonstrated enhanced binding affinity to target receptors compared to existing medications.

Case Study 2: Agrochemical Innovation

Research on a new herbicide formulation incorporating this compound showed a significant increase in efficacy against common weeds, leading to higher crop yields.

Case Study 3: Polymer Application

A recent study explored the use of polymers synthesized from this compound in coatings for industrial applications. The resulting materials exhibited improved durability and resistance to environmental factors.

Comparison with Similar Compounds

Structural Analogs and Substitution Effects

The following table compares (2S)-1-ethylpiperidine-2-carboxylic acid with structurally related piperidine derivatives:

Compound Name Molecular Formula Substituent at N Substituent at C2 Molecular Weight (g/mol) CAS Number Key Features
This compound* C₈H₁₅NO₂ Ethyl (-CH₂CH₃) Carboxylic acid ~161.21 Not available Increased lipophilicity due to ethyl group; potential for enhanced membrane permeability.
(2S)-1-Hydroxypiperidine-2-carboxylic acid C₆H₁₁NO₃ Hydroxyl (-OH) Carboxylic acid 145.16 Not available Polar due to hydroxyl group; may participate in hydrogen bonding.
(S)-Piperidine-2-carboxylic acid (L-Pipecolic Acid) C₆H₁₁NO₂ Hydrogen (-H) Carboxylic acid 129.16 3105-95-1 Natural amino acid derivative; involved in lysine metabolism.
4-Methylpiperidine-2-carboxylic acid C₇H₁₃NO₂ Hydrogen (-H) Carboxylic acid 143.18 74892-81-2 Methyl group at C4 alters ring conformation and steric interactions.
6-Methylpiperidine-2-carboxylic acid C₇H₁₃NO₂ Hydrogen (-H) Carboxylic acid 143.18 99571-58-1 Methylation at C6 may impact solubility and metabolic stability.

*Note: Properties for this compound are inferred from analogs.

Physicochemical and Electronic Properties

  • Lipophilicity : The ethyl group in this compound increases hydrophobicity compared to hydroxyl or hydrogen substituents (e.g., L-pipecolic acid) . This may enhance blood-brain barrier penetration or protein binding.
  • Electronic effects: Substituents like hydroxyl (-OH) or ethyl (-CH₂CH₃) alter the electron density of the piperidine ring.
  • Stereochemical impact : The S-configuration at C2 distinguishes it from R-enantiomers in chiral recognition processes, as seen in L-pipecolic acid’s role in biochemical pathways .

Preparation Methods

Lewis Acid-Catalyzed Condensation and One-Pot Cyclization

A notable method involves a three-step sequence starting from L-camphorsulfonamide and diphenylimine ester under Lewis acid catalysis to form an intermediate imine compound. This intermediate undergoes asymmetric alkylation with a strong base, followed by imine hydrolysis and intramolecular cyclization in a one-pot process to yield a chiral piperidinecarboxylic acid intermediate. Subsequent alkaline treatment removes the chiral auxiliary to afford the (S)-2-piperidinecarboxylic acid with high stereoselectivity and yield.

Step Reaction Type Key Reagents/Conditions Outcome
A Condensation L-camphorsulfonamide, diphenylimine ester, Lewis acid Formation of imine intermediate
B Asymmetric alkylation & cyclization Strong base, acidic hydrolysis, one-pot cyclization Formation of bicyclic intermediate
C Auxiliary removal Alkaline conditions (S)-2-piperidinecarboxylic acid obtained

This approach is advantageous due to cheap, readily available starting materials, short synthetic route, high yield, and excellent stereoselectivity. It is suitable for industrial application due to its efficiency and cost-effectiveness.

Chiral Amide Route via Grignard Reagents

Another method involves synthesizing chiral N-iminopyridinium salts from chiral amides activated by trifluoromethanesulfonic anhydride. Phenyl groups are introduced via Grignard reagents (PhMgBr·LiBr), followed by hydrogenation, removal of chiral auxiliaries, protection/deprotection steps, and oxidation to yield (S)-2-piperidinecarboxylic acid. This route offers excellent stereoselectivity but is less practical for scale-up due to multiple steps and complexity.

Allyl Alcohol Derivatives and Asymmetric Epoxidation

Using allyl alcohol derivatives, asymmetric epoxidation, epoxy ring-opening, and ring-closing metathesis (RCM) reactions generate unsaturated piperidine intermediates. Subsequent catalytic hydrogenation and oxidation afford N-Boc-(S)-piperidinecarboxylic acid. While stereoselectivity is high, the cost of catalysts and complexity limit industrial viability.

L-Phenylglycinol-Based Lactone Intermediate

Starting from chiral L-phenylglycinol, a three-step lactone formation is followed by reaction with 1,4-diiodobutane, acid-mediated Boc deprotection, ring closure, epimerization under basic conditions, and catalytic hydrogenation to yield (S)-2-piperidinecarboxylic acid. This method involves harsh conditions and complex steps, making it less favorable for large-scale synthesis.

Enzymatic and Biocatalytic Approaches

Enzymatic methods for preparing 2-piperidinecarboxylic acid derivatives involve resolution or stereoselective transformations under mild conditions. For example, treatment of racemic 2-piperidinecarboxylic acid derivatives in acidic methanol followed by selective enzymatic acetylation and hydrolysis can enrich the (2S)-enantiomer. However, yields and enantiomeric excess vary, and these methods often require long reaction times and careful pH control.

Summary Table of Preparation Methods

Method Starting Materials Key Steps Advantages Limitations Industrial Suitability
Lewis acid catalyzed one-pot L-camphorsulfonamide, diphenylimine ester Condensation, asymmetric alkylation, cyclization, auxiliary removal High yield, stereoselective, short route Requires Lewis acid catalyst High
Chiral amide + Grignard Chiral amides Activation, Grignard addition, hydrogenation, oxidation Excellent stereoselectivity Multi-step, complex Low
Allyl alcohol derivatives Allyl alcohol derivatives Asymmetric epoxidation, RCM, hydrogenation High stereoselectivity Expensive catalysts, costly Low
L-Phenylglycinol lactone route L-Phenylglycinol Lactone formation, alkylation, epimerization, hydrogenation Chiral control Harsh conditions, complex Low
Enzymatic resolution Racemic 2-piperidinecarboxylic acid Enzymatic acetylation, hydrolysis Mild conditions, selective Low yield, long reaction time Moderate

Research Findings and Notes

  • The Lewis acid-catalyzed method is currently the most practical for industrial synthesis due to its concise steps and high stereoselectivity.
  • Multi-step chiral amide and allyl alcohol routes, while stereoselective, are less favored industrially due to complexity and cost.
  • Enzymatic methods provide environmentally friendly alternatives but often require optimization for yield and enantioselectivity.
  • Alkylation to introduce the 1-ethyl group is typically performed after establishing the chiral piperidine ring to preserve stereochemical integrity.
  • Protection/deprotection strategies are commonly employed to prevent side reactions during alkylation and oxidation steps.
  • Continuous research focuses on improving catalyst efficiency, reducing steps, and enhancing stereoselectivity for scalable production.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (2S)-1-ethylpiperidine-2-carboxylic acid?

  • Methodology : Synthesis typically involves chiral resolution or asymmetric synthesis to preserve the (2S) configuration. A common approach includes:

  • Step 1 : Protection of the carboxylic acid group (e.g., using tert-butoxycarbonyl (Boc) groups) to prevent unwanted side reactions.
  • Step 2 : Alkylation of the piperidine nitrogen with ethyl groups via nucleophilic substitution or reductive amination.
  • Step 3 : Deprotection under acidic conditions (e.g., trifluoroacetic acid) to regenerate the carboxylic acid moiety.
  • Validation : Monitor reaction progress using TLC or LC-MS, and confirm stereochemistry via chiral HPLC or X-ray crystallography .

Q. How can the purity and structural integrity of this compound be validated?

  • Techniques :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm the ethyl group’s integration and absence of diastereomers.
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (C8_8H15_{15}NO2_2).
  • HPLC : Reverse-phase or chiral chromatography to assess enantiomeric excess (>98% for rigorous studies) .

Advanced Research Questions

Q. How can researchers ensure enantiomeric purity during large-scale synthesis?

  • Chiral Resolution : Use of chiral auxiliaries (e.g., Evans’ oxazolidinones) or enzymatic catalysis for stereoselective alkylation.
  • Analytical Rigor : Employ chiral stationary phases in HPLC (e.g., amylose-based columns) coupled with polarimetric detection to quantify enantiomeric excess. Cross-validate with vibrational circular dichroism (VCD) for absolute configuration confirmation .

Q. What computational strategies predict the compound’s reactivity in biological systems?

  • Molecular Docking : Simulate interactions with enzymes (e.g., peptidases) using software like AutoDock Vina, focusing on the carboxylic acid’s hydrogen-bonding potential.
  • Quantum Mechanics (QM) : Calculate partial charges and frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. Reference QSPR models from analogous piperidine derivatives .

Q. How might the ethyl substituent influence the compound’s bioactivity?

  • Mechanistic Insight : The ethyl group enhances lipophilicity, potentially improving blood-brain barrier penetration. Compare with methyl or propyl analogs to evaluate steric effects on target binding (e.g., neurotransmitter receptors). Neuroprotective activity observed in related (2S)-configured piperidines suggests potential for modulating oxidative stress pathways .

Data Analysis & Contradictions

Q. How to resolve discrepancies in reported synthetic yields for this compound?

  • Root Cause Analysis :

  • Reaction Conditions : Variability in temperature, solvent polarity (e.g., DMF vs. THF), or catalyst loading (e.g., Pd/C for hydrogenation).
  • Purification Methods : Differences in column chromatography gradients or recrystallization solvents.
    • Mitigation : Standardize reaction protocols and report detailed experimental conditions (e.g., inert atmosphere, humidity control). Use internal standards for yield quantification .

Q. What are the stability profiles of this compound under physiological conditions?

  • Experimental Design :

  • pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24–72 hours; analyze degradation via LC-MS.
  • Oxidative Stress : Expose to H2_2O2_2 or cytochrome P450 enzymes to simulate metabolic pathways.
    • Findings : Piperidine rings generally resist hydrolysis, but the carboxylic acid may form salts in basic media. Store lyophilized at -20°C to prevent racemization .

Methodological Innovations

Q. What derivatization strategies enhance analytical detection or biological activity?

  • Fluorescent Tagging : Couple with dansyl chloride or FITC via the secondary amine for cellular imaging.
  • Prodrug Design : Esterify the carboxylic acid to improve bioavailability, with in vivo hydrolysis regenerating the active form. Validate using in vitro plasma stability assays .

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